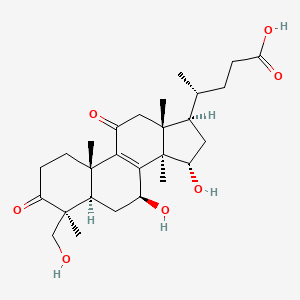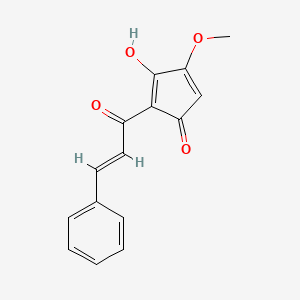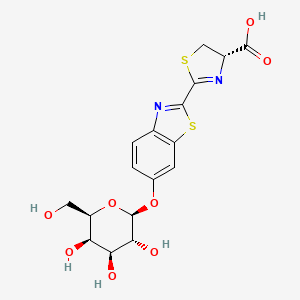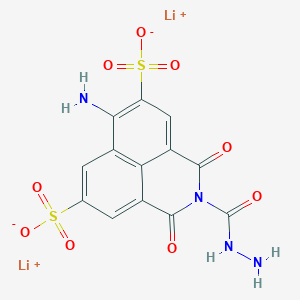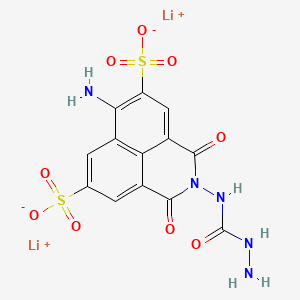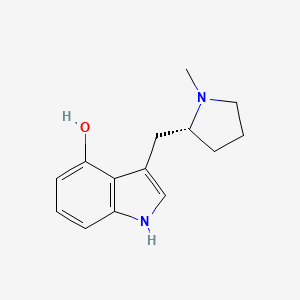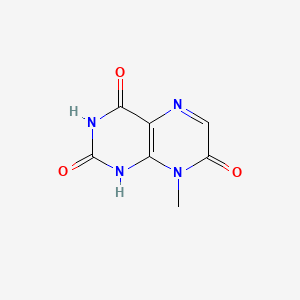
Lumicolchicine
描述
Lumicolchicine is a derivative of colchicine, a natural compound and secondary metabolite commonly produced by plants like Colchicum autumnale and Gloriosa superba . It has been used as a control in studies of the effects of colchicine on microtubule-dependent cellular processes . Prolonged UV-phototransformation of colchicine yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects .
Synthesis Analysis
The synthesis of this compound involves the phototransformation of colchicine. Excitation of colchicine at 366 nm populates the S1 orbital, from which the photoreaction of colchicine initially produces this compound directly in its ground state by a concerted disrotatory electrocyclization . This process involves the tropolone ring .Molecular Structure Analysis
The molecular formula of this compound is C22H25NO6 . Its average mass is 399.437 Da and its monoisotopic mass is 399.168182 Da . The molecular structure of this compound has one less acetamide group on ring B and ring C compared to colchicine .Chemical Reactions Analysis
The photolysis of colchicine under ultraviolet and visible light irradiation can effectively degrade colchicine into deacetamido-lumicolchicine . The process conforms to first-order kinetics .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 623.2±55.0 °C at 760 mmHg, and a flash point of 330.7±31.5 °C . Its molar refractivity is 104.6±0.4 cm3, and it has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学研究应用
植物微管研究
Lumicolchicine 已被用作研究植物微管的工具 . 它已被用作研究秋水仙碱对微管依赖性细胞过程影响的控制 . 秋水仙碱经长时间的紫外光照射转化,会产生一系列具有不同紫外光吸收光谱和生物学效应的lumi 衍生物 .
顺序产物的生物学效应
在秋水仙碱的光转化过程中,this compound 会形成一系列具有不同生物学效应的顺序产物 . 例如,中间产物强烈抑制了芸苔属植物幼苗的生长 .
秋水仙碱效应研究中的对照
This compound 已被用作研究秋水仙碱对微管依赖性细胞过程影响的对照 . 这有助于区分秋水仙碱对细胞的毒性和基于微管的细胞反应 .
模拟秋水仙碱的细胞毒性作用
This compound 是通过秋水仙碱经紫外线照射得到的,它模拟了秋水仙碱在多种培养的哺乳动物细胞系中的许多细胞毒性作用 .
对微管无影响
尽管 this compound 具有细胞毒性作用,但研究表明它不会影响微管 . 这使得它成为研究与微管无关的细胞过程的独特工具 .
生物合成研究
秋水仙碱的生物合成涉及氨基酸前体,苯丙氨酸和酪氨酸 . This compound 是秋水仙碱的衍生物,可用于研究这种生物合成途径 .
作用机制
Target of Action
Lumicolchicine, like its parent compound colchicine, primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and are involved in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This difference in action makes this compound a useful tool for distinguishing between the metabolic and microtubule-mediated processes in cell morphogenesis .
Biochemical Pathways
Colchicine is known to interfere with the polymerization of tubulin into microtubules, disrupting cellular processes such as mitosis .
Pharmacokinetics
Colchicine, its parent compound, is known to interact with at least three proteins: the colchicine receptor, tubulin, which governs the plasma elimination half-life of the drug; intestinal and hepatic cyp3a4, which is key to the biotransformation of the drug; and p-glycoprotein, a cell membrane transporter .
Result of Action
This suggests that this compound’s effects at the molecular and cellular level are less pronounced than those of colchicine .
Action Environment
It’s worth noting that this compound is produced from colchicine through a process of uv-phototransformation . This suggests that this compound’s properties and effects could potentially be influenced by exposure to light or other environmental factors .
安全和危害
未来方向
Lumicolchicine has been suggested as a useful drug to discriminate between the metabolic and microtubule-mediated processes in cell morphogenesis . It is also being investigated for its use as an anticancer drug . There is an urgent need to enhance the properties and increase the production of this compound with the help of in vitro technologies .
生化分析
Biochemical Properties
Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Cellular Effects
This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .
Molecular Mechanism
The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .
Temporal Effects in Laboratory Settings
The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop
Metabolic Pathways
The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .
Transport and Distribution
The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues
Subcellular Localization
Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Lumicolchicine involves the modification of the natural product colchicine. The key modification involves the introduction of a methoxy group at position 7 of the B ring of colchicine. This modification is achieved through a series of chemical transformations.", "Starting Materials": [ "Colchicine", "Methyl iodide", "Sodium hydride", "Sodium methoxide", "Acetic anhydride", "Acetic acid", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Colchicine is treated with methyl iodide and sodium hydride to introduce a methyl group at position 7 of the B ring.", "Step 2: The resulting compound is treated with sodium methoxide to replace the methyl group with a methoxy group.", "Step 3: The compound is then acetylated using acetic anhydride and acetic acid to protect the methoxy group.", "Step 4: The protected compound is then treated with methanol and chloroform to remove the acetyl group and reveal the methoxy group at position 7.", "Step 5: The final compound, Lumicolchicine, is obtained by recrystallization from water." ] } | |
| 6901-13-9 | |
分子式 |
C22H25NO6 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
InChI 键 |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
手性 SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
外观 |
Solid powder |
| 6901-13-9 6901-14-0 |
|
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



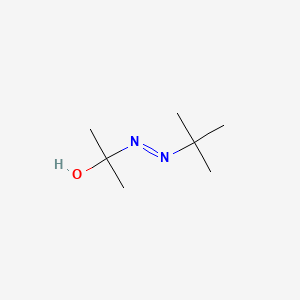
![2-[(Tert-butyl)azo]butan-2-ol](/img/structure/B1675355.png)


